6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine
Description
Properties
CAS No. |
1782797-89-0 |
|---|---|
Molecular Formula |
C6H2BrClN2O |
Molecular Weight |
233.4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 6 Bromo 2 Chloro 1 2 Oxazolo 5,4 B Pyridine
Retrosynthetic Analysis and Key Disconnection Strategies for the Azabenzoxazole Core
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. advancechemjournal.com For the azabenzoxazole core of 6-bromo-2-chloro- google.comoxazolo[5,4-b]pyridine (B1602731), the primary disconnection strategy involves breaking the bonds of the oxazole (B20620) ring. The most logical disconnections are the C-O and C-N bonds, which simplifies the bicyclic system into a more manageable monosubstituted pyridine (B92270) precursor.
This leads to a key intermediate, a 3-amino-4-hydroxypyridine (B189613) derivative. The chlorine atom at the 2-position of the oxazole ring can be introduced from a carbonyl equivalent, such as phosgene (B1210022) or a related reagent, during the cyclization step. The bromine atom on the pyridine ring is considered a functional group that can be introduced either on the pyridine precursor or on the assembled oxazolo[5,4-b]pyridine core. This retrosynthetic approach provides a clear roadmap for the forward synthesis, starting from readily available materials.
Detailed Synthesis of Precursors and Intermediates for the Oxazolo[5,4-b]pyridine System
The synthesis of such precursors can be achieved through multi-step sequences. For example, starting from a commercially available bromopyridine, a nitro group can be introduced and subsequently reduced to an amino group. The hydroxyl group can be introduced via nucleophilic substitution or other functional group interconversions. The specific sequence of these reactions is crucial to ensure the correct regiochemistry of the final precursor.
| Precursor/Intermediate | Synthetic Utility |
| 3-Amino-5-bromopyridin-4-ol | Key intermediate for cyclization to form the oxazolo[5,4-b]pyridine core. |
| 5-Bromo-4-hydroxy-3-nitropyridine | Precursor to the corresponding aminopyridine via reduction of the nitro group. |
| Substituted Pyridines | Starting materials for the introduction of amino and hydroxyl functionalities. |
Formation of thebenchchem.comgoogle.comOxazolo Moiety: Cyclization and Functionalization Approaches
The formation of the oxazole ring is typically achieved through a cyclization reaction of the 3-amino-4-hydroxypyridine precursor with a suitable one-carbon synthon. Several methods have been developed for the synthesis of the related oxazolo[4,5-b]pyridine (B1248351) core, which can be adapted for the [5,4-b] isomer.
One common approach involves the reaction of the aminohydroxypyridine with an acid chloride or a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.orgresearchgate.net To introduce the chloro-substituent at the 2-position, a reagent such as phosgene or triphosgene (B27547) can be used, which would lead to the formation of an oxazol-2-one intermediate. This intermediate can then be chlorinated to yield the desired 2-chloro derivative.
Another approach is the use of cyanogen (B1215507) bromide or a similar reagent, which can react with the aminohydroxypyridine to form a 2-amino-oxazolopyridine, which can then be converted to the 2-chloro derivative via a Sandmeyer-type reaction.
| Cyclization Reagent | Resulting 2-Substituent |
| Carboxylic Acid/PPA | Alkyl or Aryl group |
| Phosgene/Triphosgene | Carbonyl group (Oxazol-2-one) |
| Cyanogen Bromide | Amino group |
Regiospecific Introduction of Halogen Substituents (Bromine and Chlorine) on the Pyridine Ring
The regioselective introduction of bromine and chlorine atoms onto the pyridine ring is a crucial aspect of the synthesis. The bromine atom at the 6-position can either be present in the starting pyridine material or introduced at a later stage through electrophilic bromination. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of heterocyclic compounds. google.comprepchem.com The directing effects of the existing substituents on the pyridine ring will determine the position of bromination.
The chlorine atom at the 2-position of the oxazolo ring is typically introduced during or after the cyclization step. If an oxazol-2-one intermediate is formed, it can be converted to the 2-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a common strategy in the synthesis of 2-chloro-substituted heterocycles.
Optimization of Reaction Parameters and Yield Enhancement Methodologies
The optimization of reaction parameters is essential for maximizing the yield and purity of the final product. Key parameters to consider include reaction temperature, solvent, catalyst, and reaction time. For the cyclization step, the choice of the condensing agent (e.g., PPA vs. PPSE) and the reaction temperature can significantly impact the yield. clockss.orgresearchgate.net
In the halogenation steps, controlling the stoichiometry of the halogenating agent (e.g., NBS or POCl₃) is crucial to avoid over-halogenation or side reactions. The choice of solvent can also influence the reactivity and selectivity of the halogenation. For example, polar aprotic solvents like N,N-dimethylformamide (DMF) are often used for reactions with NBS. prepchem.com
| Reaction Step | Key Parameters for Optimization |
| Cyclization | Temperature, Condensing Agent, Reaction Time |
| Bromination | Stoichiometry of NBS, Solvent, Temperature |
| Chlorination | Chlorinating Agent, Temperature, Work-up procedure |
Principles of Sustainable Synthesis in the Production of Halogenated Oxazolopyridines
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize the environmental impact. In the context of synthesizing halogenated oxazolopyridines, several strategies can be employed to enhance sustainability.
One approach is the use of more environmentally benign solvents and reagents. For example, replacing hazardous solvents with greener alternatives or employing solvent-free reaction conditions can significantly reduce waste. The use of catalytic methods instead of stoichiometric reagents can also improve the atom economy of the synthesis.
Energy efficiency can be improved by using alternative energy sources such as microwave irradiation, which can often lead to shorter reaction times and higher yields. researchgate.net Furthermore, the development of one-pot or tandem reactions can reduce the number of synthetic steps, leading to a more efficient and sustainable process. The careful management of waste streams and the recycling of solvents and catalysts are also important aspects of a sustainable synthetic strategy.
Computational and Theoretical Studies of 6 Bromo 2 Chloro 1 2 Oxazolo 5,4 B Pyridine
Density Functional Theory (DFT) Investigations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the molecular structure and energy. A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In studies of similar heterocyclic compounds, such as certain imidazo[4,5-b]pyridine derivatives, the HOMO and LUMO are often found to be distributed across the fused ring system. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, based on conceptual DFT, include:
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
DFT calculations on related bromo-substituted imidazo[4,5-b]pyridines have been used to determine these values, providing insight into their reactive nature. nih.gov A theoretical study on 6-bromo-2-chloro- researchgate.netnih.govoxazolo[5,4-b]pyridine (B1602731) would yield similar data, as illustrated in the hypothetical table below.
Table 1: Hypothetical Reactivity Descriptors for 6-bromo-2-chloro- researchgate.netnih.govoxazolo[5,4-b]pyridine Calculated via DFT
| Parameter | Symbol | Formula | Value (eV) |
| HOMO Energy | EHOMO | - | -6.58 |
| LUMO Energy | ELUMO | - | -2.15 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.43 |
| Ionization Potential | IP | -EHOMO | 6.58 |
| Electron Affinity | EA | -ELUMO | 2.15 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.36 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.21 |
| Chemical Softness | S | 1/η | 0.45 |
| Electrophilicity Index | ω | χ²/2η | 4.30 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a reliable tool for structural elucidation. nih.govresearchgate.net Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional like B3LYP, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. esisresearch.orgnih.gov These predicted spectra are invaluable for assigning experimental signals and confirming the correct molecular structure, especially for complex heterocyclic systems where spectral overlap can be an issue. nih.govipb.pt
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative) for 6-bromo-2-chloro- researchgate.netnih.govoxazolo[5,4-b]pyridine
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C2 | 155.8 | H4 | 8.12 |
| C4 | 118.5 | H7 | 7.95 |
| C5 | 145.2 | ||
| C6 | 115.0 | ||
| C7 | 128.9 | ||
| C8 (bridgehead) | 142.3 | ||
| C9 (bridgehead) | 150.1 |
IR Vibrational Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands seen in an IR spectrum. researchgate.net These calculations not only help in assigning experimental bands but also provide a visual representation of the atomic motions for each vibration. esisresearch.org For 6-bromo-2-chloro- researchgate.netnih.govoxazolo[5,4-b]pyridine, key predicted vibrations would include the C=N stretching of the pyridine (B92270) and oxazole (B20620) rings, C-Cl stretching, C-Br stretching, and aromatic C-H stretching modes.
Table 3: Predicted Major IR Vibrational Frequencies (Illustrative)
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 1610-1580 | C=N/C=C Ring Stretch |
| 1250-1180 | C-O-C Asymmetric Stretch |
| 1100-1000 | C-Cl Stretch |
| 680-550 | C-Br Stretch |
Conformational Landscape Exploration and Energetic Minima Determination
For flexible molecules, exploring the conformational landscape is crucial to identify the most stable, low-energy structures. This process involves systematically rotating single bonds and calculating the energy at each step to map the potential energy surface. The resulting low-energy conformations, or energetic minima, represent the most probable shapes the molecule will adopt.
The 6-bromo-2-chloro- researchgate.netnih.govoxazolo[5,4-b]pyridine molecule is a rigid, fused-ring system, and therefore has a limited conformational landscape. Its structure is largely planar. However, in related, more complex structures with flexible side chains or where two ring systems are joined by a single bond, determining the dihedral angle between the planar sections is a key outcome of such studies. researchgate.netnih.gov For the title compound, computational geometry optimization would confirm the planarity and provide precise bond lengths and angles for its most stable form.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is a 3D plot of the electrostatic potential mapped onto the electron density surface, illustrating the charge distribution.
The MEP surface is color-coded to identify different regions of electrostatic potential:
Red: Regions of most negative potential, rich in electrons. These areas are susceptible to electrophilic attack.
Blue: Regions of most positive potential, electron-deficient. These areas are prone to nucleophilic attack.
Green/Yellow: Regions of intermediate potential.
For 6-bromo-2-chloro- researchgate.netnih.govoxazolo[5,4-b]pyridine, an MEP analysis would likely show negative potential (red/yellow) around the electronegative nitrogen and oxygen atoms, indicating these are sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms. Such analysis provides a visual guide to the molecule's reactivity and intermolecular interactions. esisresearch.org
Computational Prediction of Reaction Pathways and Transition States
Beyond predicting ground-state properties, computational chemistry can be used to model the entire course of a chemical reaction. By mapping the potential energy surface that connects reactants to products, researchers can identify the transition state—the highest energy point along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy, a critical factor that governs the reaction rate. By calculating activation energies for different possible mechanisms, the most favorable reaction pathway can be determined. This information is highly valuable for understanding reaction mechanisms and for designing more efficient synthetic routes. For a molecule like 6-bromo-2-chloro- researchgate.netnih.govoxazolo[5,4-b]pyridine, these calculations could be used to predict the outcomes of nucleophilic substitution reactions at the chloro- or bromo-substituted positions, guiding synthetic efforts.
Reactivity Profiles and Chemical Transformations of 6 Bromo 2 Chloro 1 2 Oxazolo 5,4 B Pyridine
Strategic Functionalization via Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position
The chloro substituent at the 2-position of the oxazolo[5,4-b]pyridine (B1602731) ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atom and the oxazole (B20620) ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. This selectivity allows for the introduction of a wide range of nucleophiles at the C2 position while leaving the bromo group at the C6 position intact for subsequent transformations.
Common nucleophiles employed in SNAr reactions with this substrate include amines, alcohols, and thiols. The reactions are typically promoted by a base and can proceed under mild conditions. For instance, the reaction with various primary or secondary amines leads to the formation of 2-amino- nih.govlibretexts.orgoxazolo[5,4-b]pyridine derivatives. Similarly, alkoxides and thiolates can displace the chloride to yield the corresponding ethers and thioethers, respectively. The regioselectivity of this reaction is a key feature, as demonstrated in related heterocyclic systems where substitution consistently occurs at the position activated by adjacent heteroatoms. nih.gov
Table 1: Examples of SNAr Reactions at the Chloro Position
| Nucleophile | Reagent Example | Product Type |
| Primary Amine | Aniline | 2-Anilino-6-bromo- nih.govlibretexts.orgoxazolo[5,4-b]pyridine |
| Secondary Amine | Piperidine | 6-Bromo-2-(piperidin-1-yl)- nih.govlibretexts.orgoxazolo[5,4-b]pyridine |
| Alcohol | Sodium Methoxide | 6-Bromo-2-methoxy- nih.govlibretexts.orgoxazolo[5,4-b]pyridine |
| Thiol | Sodium Thiophenoxide | 6-Bromo-2-(phenylthio)- nih.govlibretexts.orgoxazolo[5,4-b]pyridine |
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position
The bromo group at the 6-position of the pyridine (B92270) ring is an ideal handle for various transition metal-catalyzed cross-coupling reactions. The greater reactivity of aryl bromides compared to aryl chlorides in typical palladium-catalyzed cycles allows for selective functionalization at the C6 position without disturbing the C2-chloro substituent. This orthogonal reactivity is crucial for the stepwise elaboration of the molecule.
Suzuki-Miyaura Coupling : This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 6-position.
Sonogashira Coupling : The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C6-bromo position and a terminal alkyne. wikipedia.orgresearchgate.netnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgnih.gov It is a reliable method for installing alkynyl moieties, which are valuable precursors for further synthetic manipulations. researchgate.netnih.gov
Heck Coupling : The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. nih.gov
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. libretexts.orgwikipedia.org It allows for the amination of the C6-bromo position with a wide variety of primary and secondary amines, providing access to 6-amino- nih.govlibretexts.orgoxazolo[5,4-b]pyridine derivatives. nih.govbeilstein-journals.org The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope. wikipedia.orgbeilstein-journals.org
Table 2: Overview of Cross-Coupling Reactions at the Bromo Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | C-C (Aryl) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine | C-C (Alkynyl) |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Alkenyl) |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand, Base | C-N |
Electrophilic Aromatic Substitution and Directed Metalation on the Oxazolo-Pyridine Ring System
The inherent electronic properties of the oxazolo[5,4-b]pyridine ring system make it generally deactivated towards electrophilic aromatic substitution (SEAr). The pyridine nitrogen atom is electron-withdrawing, which reduces the electron density of the aromatic ring and disfavors attack by electrophiles. wikipedia.orgyoutube.com Furthermore, under the acidic conditions often required for SEAr reactions, the pyridine nitrogen is readily protonated, further deactivating the ring. wikipedia.orgrsc.org Consequently, forcing conditions are typically necessary, often leading to low yields and mixtures of products. youtube.com
Directed ortho-metalation (DoM) presents a more controlled strategy for the functionalization of the pyridine ring. This approach involves the deprotonation of a position ortho to a directing metalating group (DMG) using a strong base, typically an organolithium reagent, followed by quenching with an electrophile. While the chloro and bromo substituents themselves are not strong directing groups, the nitrogen atom of the pyridine ring or the oxazole ring could potentially direct metalation to an adjacent position, although this reactivity has not been extensively documented for this specific scaffold.
Ring-Opening and Rearrangement Reactions of the Oxazolo-Pyridine System
The fused oxazolo-pyridine system can undergo ring-opening reactions under certain conditions. For instance, treatment with strong nucleophiles or harsh basic or acidic conditions can lead to the cleavage of the oxazole ring. The specific products of such reactions depend on the nature of the reagents and the reaction conditions. In some related systems, the oxazole ring can be hydrolyzed to reveal an amino alcohol functionality on the pyridine core. google.com
Rearrangement reactions, such as the Dimroth or Boulton-Katritzky rearrangements, are known to occur in various heterocyclic systems, often prompted by heat or base. beilstein-journals.orgnih.gov The Boulton-Katritzky rearrangement has been observed in related isoxazolo[4,5-b]pyridine (B12869654) systems, indicating the potential for skeletal reorganization within this class of compounds. beilstein-journals.orgnih.gov These rearrangements can provide pathways to alternative, and sometimes difficult to access, heterocyclic scaffolds.
Exploration of Other Directed Transformations and Multi-Component Reactions
The strategic placement of functional groups on the 6-bromo-2-chloro- nih.govlibretexts.orgoxazolo[5,4-b]pyridine core through the reactions described above opens the door for further directed transformations. For example, a functional group introduced at the C6 position could direct subsequent electrophilic substitution or metalation to a specific position on the pyridine ring.
Furthermore, 6-bromo-2-chloro- nih.govlibretexts.orgoxazolo[5,4-b]pyridine and its derivatives are potential candidates for use in multi-component reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. nih.govbeilstein-journals.orgresearchgate.netrsc.org The dual functionality of the starting heterocycle could allow it to participate in cascade reactions where both the chloro and bromo groups react sequentially in a one-pot process. rsc.org For instance, an initial SNAr reaction could be followed by an intramolecular or intermolecular cross-coupling reaction, leading to the rapid assembly of complex polycyclic systems. ekb.eg
Applications and Mechanistic Investigations in Contemporary Chemical Research
Utility as a Versatile Synthetic Building Block for Complex Heterocyclic Systems
Halogenated heterocyclic compounds are fundamental building blocks in organic synthesis, prized for their versatile reactivity. nbinno.com The 6-bromo-2-chloro- nih.govnih.govoxazolo[5,4-b]pyridine (B1602731) scaffold exemplifies this utility, possessing two distinct and reactive halogen atoms. The chloro group at the 2-position and the bromo group at the 6-position serve as key functional handles for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. nbinno.com
These reactions allow for the selective introduction of a wide array of substituents, enabling the construction of intricate molecular architectures. For instance, the bromine atom is an excellent leaving group for reactions like the Suzuki, Heck, and Sonogashira couplings, which forge new carbon-carbon bonds. This capability is crucial for extending the π-conjugated system or introducing specific pharmacophores. Research on analogous scaffolds, such as thiazolo[5,4-b]pyridines, demonstrates the practical application of this approach. In one study, a 3-amino-5-bromo-2-chloropyridine (B1291305) precursor was utilized in a Suzuki cross-coupling reaction to link a nitrophenylboronic acid ester, a key step in the synthesis of a series of kinase inhibitors. nih.gov This highlights how the bromo- and chloro- positions on such pyridine-based heterocycles are essential for building molecular complexity.
The versatility of this scaffold is further underscored by the diverse range of complex heterocyclic systems that can be accessed. These systems are prevalent in medicinal chemistry and materials science, where the core oxazolopyridine structure can be systematically elaborated to achieve desired biological or physical properties. nih.govgoogle.com
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Molecular Recognition
The oxazolopyridine framework is a valuable starting point for the design of biologically active molecules. jddt.in By systematically modifying the 6-bromo-2-chloro- nih.govnih.govoxazolo[5,4-b]pyridine core, researchers can conduct structure-activity relationship (SAR) studies to understand how specific structural changes influence a compound's ability to interact with a biological target, such as a protein or enzyme. mdpi.com This process is fundamental to modern drug discovery. mdpi.com
The synthesis of a library of derivatives, where different functional groups are introduced at the C2 and C6 positions, allows for the exploration of the chemical space around the core scaffold. For example, in a study on thiazolo[5,4-b]pyridine (B1319707) derivatives designed as c-KIT inhibitors, researchers synthesized a series of compounds to probe how different substituents affect anti-proliferative activity in cancer cell lines. nih.gov This SAR investigation led to the identification of a derivative, compound 6r , which showed significantly higher potency against a drug-resistant c-KIT mutant compared to the existing drug imatinib. nih.gov Similarly, SAR studies on oxazolo[3,4-a]pyrazine derivatives helped identify key structural features necessary for potent antagonism of the neuropeptide S receptor. nih.govnih.gov These studies reveal that even small modifications, such as changing a substituent on an attached phenyl ring or altering an alkyl chain, can lead to dramatic changes in biological activity, highlighting the importance of the scaffold in orienting key interacting groups. nih.govnih.gov
Exploration of the Compound as a Scaffold for Ligand Development in Catalysis
The development of novel ligands is central to advancing transition-metal catalysis. Chiral ligands containing oxazoline (B21484) motifs, such as phosphinooxazolines (PHOX ligands), are among the most successful and versatile classes used in asymmetric catalysis. nih.gov The 6-bromo-2-chloro- nih.govnih.govoxazolo[5,4-b]pyridine scaffold possesses inherent features that make it an attractive candidate for ligand development. The nitrogen atoms within the pyridine (B92270) and oxazole (B20620) rings can act as coordination sites for a transition metal center.
The true potential of this scaffold lies in the ability to functionalize the C2 and C6 positions. Through synthetic transformations, the chloro and bromo groups can be replaced with moieties known to be effective in catalysis, such as phosphine (B1218219) groups, N-heterocyclic carbenes (NHCs), or other coordinating fragments. This modular approach allows for the creation of a library of bidentate or potentially tridentate ligands. By varying the steric and electronic properties of the substituents introduced at these positions, the catalytic activity and selectivity of the resulting metal complex can be fine-tuned for specific chemical transformations, such as cross-coupling reactions or asymmetric hydrogenations. nih.gov
Investigation as a Precursor for Novel Materials with Tunable Electronic or Photophysical Properties
Fused heterocyclic aromatic compounds are a cornerstone in the field of materials science, particularly for the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The 6-bromo-2-chloro- nih.govnih.govoxazolo[5,4-b]pyridine scaffold, with its extended π-conjugated system, is a promising precursor for such materials. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be systematically tuned through chemical modification.
Studies on other oxazolopyridine derivatives have shown that their fluorescence behavior is highly dependent on the nature of substituents attached to the core ring system. researchgate.net Introducing electron-donating or electron-withdrawing groups can alter the charge transfer character of the molecule, thereby shifting its absorption and emission wavelengths. researchgate.netnih.gov By replacing the bromo and chloro atoms of the title compound with various aryl or other conjugated groups, new materials with tailored optical and electronic properties can be synthesized. nbinno.com This tunability is essential for creating materials with specific colors for OLED displays or for optimizing the absorption spectrum of organic solar cells. researchgate.net
Development of Molecular Probes for In Vitro Biological System Interrogation
Molecular probes are essential tools for dissecting complex biological processes. They are designed to interact with a specific biological target, such as an enzyme or receptor, thereby allowing researchers to study its function. The 6-bromo-2-chloro- nih.govnih.govoxazolo[5,4-b]pyridine scaffold serves as an excellent starting point for the development of such probes. Its rigid structure provides a well-defined orientation for appended functional groups, while its heterocyclic nature facilitates interactions with biological macromolecules. nih.gov
Derivatives of similar scaffolds have been successfully developed as potent and selective inhibitors for various protein kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov For example, oxazolo[5,4-d]pyrimidines have been investigated as inhibitors of VEGFR-2, a receptor tyrosine kinase involved in angiogenesis. mdpi.combohrium.commdpi.com By developing a potent inhibitor based on the oxazolopyridine scaffold, researchers can interrogate the role of a specific kinase in cellular pathways, validate it as a potential drug target, and study the downstream consequences of its inhibition in vitro.
Elucidation of Molecular Target Interactions and Binding Mechanisms
Understanding how a molecule binds to its target is crucial for designing more effective and selective compounds. The development of derivatives from the 6-bromo-2-chloro- nih.govnih.govoxazolo[5,4-b]pyridine scaffold, coupled with biological testing, helps to elucidate these interactions. SAR studies provide indirect evidence of binding modes; for example, if adding a hydrogen bond donor at a specific position dramatically increases potency, it suggests the presence of a corresponding hydrogen bond acceptor in the target's binding site.
In the development of oxazolo[5,4-d]pyrimidine-based anticancer agents, for instance, researchers identified that an isoxazole (B147169) moiety was critical for forming a hydrogen bond with a key cysteine residue (Cys919) in the hinge region of the VEGFR-2 kinase domain. mdpi.commdpi.com This type of specific interaction is a hallmark of potent enzyme inhibition. By identifying these key interactions, a mechanistic hypothesis for the molecule's activity can be formulated, guiding the next round of rational drug design. nih.gov
Structure-Based Design and Computational Docking Studies for Protein Interactions
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. mdpi.com Computational molecular docking is a key tool in SBDD, used to predict how a molecule, such as a derivative of 6-bromo-2-chloro- nih.govnih.govoxazolo[5,4-b]pyridine, will bind to the active site of a target protein. mdpi.com
Numerous studies on related heterocyclic systems have successfully employed this approach. For example, newly synthesized oxazolo[4,5-b]pyridine-triazole derivatives were evaluated as potential anticancer agents, and molecular docking studies were performed against human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key metabolic enzyme. tandfonline.com The docking results showed efficient inhibition and predicted the binding poses of the most active compounds, revealing key interactions with amino acid residues in the active site. tandfonline.com Similarly, docking of oxazolo[5,4-d]pyrimidine (B1261902) derivatives into the VEGFR-2 active site helped to rationalize the observed biological activity and explain why certain substituents led to higher potency. mdpi.combohrium.com These computational studies provide valuable insights into the binding mechanism at an atomic level and are instrumental in refining lead compounds into more potent drug candidates. rsc.org
Development of Assays for Mechanistic Understanding at the Molecular Level
To elucidate the precise mechanism of action of novel chemical entities at the molecular level, a variety of specialized assays are indispensable. While specific research detailing the development of assays exclusively for 6-bromo-2-chloro- google.comnih.govoxazolo[5,4-b]pyridine is not extensively documented in publicly available literature, the broader class of pyridine-fused heterocyclic compounds, to which it belongs, has been the subject of numerous mechanistic investigations. These studies employ a range of biochemical and cell-based assays to identify molecular targets and understand how these compounds exert their biological effects. The development of such assays is a critical step in the drug discovery and development pipeline, providing essential data on efficacy, selectivity, and the molecular pathways involved.
For compounds structurally related to 6-bromo-2-chloro- google.comnih.govoxazolo[5,4-b]pyridine, assay development is often guided by the initial screening results that suggest a particular biological activity, such as antimicrobial, anticancer, or enzyme inhibitory effects. The insights gained from these related compounds provide a framework for the types of assays that would be pertinent for understanding the molecular mechanisms of 6-bromo-2-chloro- google.comnih.govoxazolo[5,4-b]pyridine.
Detailed Research Findings from Analogous Compounds
Research into analogous pyridine-fused heterocyclic structures has led to the development of a diverse array of assays to probe their molecular interactions. These can be broadly categorized into target-based and cell-based assays.
Target-Based Assays: These assays are designed to measure the direct interaction of a compound with a purified molecular target, such as an enzyme or receptor. For instance, in the study of pyrazolo[1,5-a]pyridine (B1195680) derivatives as potential antitubercular agents, researchers developed assays to determine the minimum inhibitory concentrations (MIC) against various strains of Mycobacterium tuberculosis. While this initial assay is cell-based, it guides the development of subsequent target-based assays against specific mycobacterial enzymes.
For kinase inhibitors, radiometric biochemical kinase assays are a common tool. For example, in the investigation of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, researchers utilized this assay to measure the 50% inhibitory concentration (IC50) against the target kinase. This type of assay provides quantitative data on the potency of the compound against its intended molecular target.
The following table summarizes typical data obtained from such enzymatic assays for related heterocyclic compounds.
| Compound Class | Target Enzyme | Assay Type | Key Parameter | Result |
| Pyrazolo[1,5-a]pyrimidine | Cyclin-Dependent Kinases (CDK4/CDK6) | In vitro kinase assay | IC50 | Sub-micromolar inhibition |
| Thiazolo[5,4-b]pyridine | c-KIT | Radiometric kinase assay | IC50 | Potent inhibition |
| Pyrazolo[3,4-b]pyridine | Dihydrofolate Reductase (DHFR) | Enzyme inhibition assay | IC50 | µM range inhibition |
Cell-Based Assays: These assays are crucial for understanding a compound's effect within a biological context. They can provide insights into cellular processes such as proliferation, migration, and apoptosis. For example, in the study of pyrazolo-[4,3-e] google.comresearchgate.netnih.govtriazolopyrimidine derivatives as potential anticancer agents, MTT assays were employed to determine the cytotoxic effects on various cancer cell lines.
To further understand the mechanism, Western blot analyses are often used to probe the effect of the compound on specific signaling pathways. For the aforementioned pyrazolo-triazolopyrimidine compounds, researchers found that the lead compound inhibited the activation of EGFR, Akt, and Erk1/2 in breast and cervical cancer cells.
Migration and invasion assays, such as the Transwell assay, are used to assess the impact of a compound on cancer cell motility. For thiazolo[5,4-b]pyridine derivatives, these assays demonstrated a reduction in the migratory and invasive capacity of gastrointestinal stromal tumor cells.
The table below provides an overview of common cell-based assays and the type of data they generate, based on studies of similar compounds.
| Compound Class | Cell Line | Assay Type | Endpoint Measured | Mechanistic Insight |
| Thiazolo[5,4-b]pyridine | GIST-T1 | Transwell Migration Assay | Number of migrated cells | Inhibition of cell migration |
| Pyrazolo-triazolopyrimidine | HeLa, HCC1937 | MTT Assay | Cell Viability (IC50) | Cytotoxic effects |
| Pyrazolo-triazolopyrimidine | HeLa, HCC1937 | Western Blot | Protein phosphorylation | Inhibition of EGFR signaling |
| Thiazolo[5,4-b]pyridine | GIST-T1 | Soft Agar Assay | Colony formation | Suppression of anchorage-independent growth |
The development of these and other sophisticated molecular assays, such as molecular docking and in silico screening, is fundamental to advancing our understanding of how novel compounds like 6-bromo-2-chloro- google.comnih.govoxazolo[5,4-b]pyridine function at the molecular level. While direct experimental data for this specific compound is sparse, the established methodologies for related structures provide a clear roadmap for future mechanistic investigations.
Future Directions and Unresolved Research Challenges
Development of More Efficient and Sustainable Synthetic Routes for Halogenated Oxazolopyridines
The synthesis of oxazolopyridines often involves methods that can be hampered by severe reaction conditions, extended durations, and modest yields. The development of more efficient and environmentally benign synthetic strategies for halogenated oxazolopyridines is a critical research objective. Current approaches for analogous heterocyclic systems, such as isoxazolo[4,5-b]pyridines, have shown success using readily available 2-chloro-3-nitropyridines, which undergo intramolecular nucleophilic substitution under mild conditions, resulting in high product yields.
Future research should focus on adapting and optimizing such efficient methods for the synthesis of 6-bromo-2-chloro-oxazolo[5,4-b]pyridine. Exploring sustainable chemistry principles, such as the use of deep eutectic solvents (DES) which can act as both catalyst and solvent, presents a promising avenue. Microwave-assisted synthesis is another area that could significantly reduce reaction times and improve yields, as demonstrated in the catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines. The goal is to develop protocols that are not only high-yielding but also adhere to the principles of green chemistry by minimizing waste and avoiding harsh reagents.
Table 1: Comparison of Synthetic Methodologies for Related Heterocycles
| Method | Starting Materials | Key Features | Potential for Halogenated Oxazolopyridines |
|---|---|---|---|
| Intramolecular Nucleophilic Substitution | 2-chloro-3-nitropyridines | Mild conditions, high yields. | High; adaptable for constructing the oxazolopyridine core. |
| Microwave-Assisted Synthesis | Enaminonitriles, Benzohydrazides | Catalyst-free, short reaction times, high yields. | High; could accelerate key cyclization or halogenation steps. |
| Deep Eutectic Solvents (DES) | Epoxides, Isocyanates | Sustainable, dual catalyst/solvent role, high atom economy. | Moderate to High; potential for greener reaction media. |
| Oxidative Cyclization | Heterocyclic substituted hydrazones | Mild conditions. | Moderate; applicable if suitable precursors can be synthesized. |
Advanced Spectroscopic Studies on Dynamic Behavior and Intermolecular Interactions
While standard spectroscopic techniques (NMR, IR, MS) are crucial for structural elucidation, advanced studies are needed to understand the dynamic behavior and subtle intermolecular interactions of 6-bromo-2-chloro-oxazolo[5,4-b]pyridine. The presence of two different halogen atoms (bromine and chlorine) creates opportunities for complex halogen bonding, which plays a pivotal role in crystal packing and interaction with biological targets.
Future research should employ sophisticated techniques like solid-state NMR and X-ray crystallography to precisely map these interactions in the solid state. Theoretical studies, such as Quantum Theory of Atoms in Molecules (QTAIM) and electrostatic potential (EP) analysis, can provide deeper insights into the nature and strength of halogen bonds and other non-covalent interactions like π-π stacking. Understanding these forces is essential, as they dictate the supramolecular architecture and can significantly influence the material and biological properties of the compound. For instance, theoretical studies on halobenzene dimers have quantified the binding energies of different types of halogen-halogen interactions, revealing their stabilizing effects. Such computational approaches can predict how the electrophilic regions associated with the halogen atoms in 6-bromo-2-chloro-oxazolo[5,4-b]pyridine interact with nucleophilic regions in other molecules.
Table 2: Spectroscopic and Computational Techniques for Analysis
| Technique | Focus of Study | Expected Insights |
|---|---|---|
| X-ray Crystallography | Crystal packing, bond lengths/angles | Definitive evidence of halogen bonds and other intermolecular contacts. |
| Solid-State NMR | Local environment of atoms in the solid state | Information on molecular dynamics and polymorphism. |
| Electrostatic Potential (EP) Analysis | Molecular surface electrophilicity/nucleophilicity | Identification of sites for halogen bonding and other non-covalent interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Electron density and bond critical points | Characterization and quantification of the strength of intermolecular interactions. |
Expansion of Derivatization Chemistry for Broader Chemical Space Exploration
The bromine and chlorine substituents on the oxazolopyridine ring are not merely passive components; they are highly reactive functional groups that serve as handles for extensive derivatization. This versatility allows for the exploration of a broad chemical space to develop new molecules with tailored properties. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing a wide variety of substituents at the halogenated positions.
Future work should systematically explore these coupling reactions to generate a library of derivatives. For example, the Suzuki coupling can be used to introduce aryl or heteroaryl groups, potentially enhancing biological activity or tuning electronic properties. The reactivity of the 6-bromo versus the 2-chloro position will need to be investigated to enable selective functionalization. This strategic modification is paramount in drug discovery programs for optimizing lead compounds and in materials science for fine-tuning the properties of organic electronic materials. The synthesis of related thiazolo[5,4-b]pyridine (B1319707) derivatives has shown that functionalization at these positions is key to identifying potent kinase inhibitors.
Deepening Mechanistic Understanding of Its Reactivity and Biological Interactions
Oxazolopyridine and related fused heterocyclic systems are known to exhibit a wide range of biological activities, including the inhibition of enzymes and the modulation of signaling pathways. Preliminary studies on related scaffolds suggest that compounds like 6-bromo-2-chloro-oxazolo[5,4-b]pyridine could act as inhibitors of protein kinases or interfere with pathways crucial for cell proliferation.
A significant unresolved challenge is to elucidate the specific molecular mechanisms through which this compound exerts its biological effects. Future research should focus on identifying its specific biological targets. This involves a combination of in vitro screening against panels of enzymes (e.g., kinases) and cellular assays to measure effects on specific signaling pathways, such as the PI3K/ERK pathway. Molecular docking studies can provide initial hypotheses about binding modes, while mechanistic studies with purified proteins can confirm direct interactions. Understanding how the halogen atoms contribute to binding affinity and selectivity through interactions like halogen bonding is a key aspect of this research.
Novel Applications in Emerging Fields of Chemical Science
Beyond its potential in medicinal chemistry, the unique electronic structure of 6-bromo-2-chloro-oxazolo[5,4-b]pyridine makes it a candidate for applications in emerging fields of materials science. Halogenated heterocycles are increasingly being explored for their use in organic electronics.
Future investigations should explore the potential of this compound and its derivatives in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of halogen atoms can influence charge transport properties, energy levels, and molecular packing, which are critical parameters for the performance of these devices. Furthermore, the fluorescence properties of oxazolopyridine derivatives could be harnessed to create novel fluorescent probes for biological imaging or chemical sensing. The systematic derivatization of the core structure, as discussed previously, will be essential for tuning its photophysical properties for these specific applications.
Q & A
Q. What strategies mitigate scalability issues in multi-step syntheses?
- Answer :
- Flow chemistry : Continuous processing reduces intermediate isolation steps and improves yield .
- Catalyst immobilization : Reuse Pd nanoparticles on magnetic supports to lower costs .
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., stoichiometry, temperature) systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
